1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Synthesis of Novel Compounds
This compound is utilized in the synthesis of various novel benzodifuranyl, triazines, oxadiazepines, and other heterocyclic compounds. These synthesized compounds have shown significant potential in inhibitory activities and hold promise for future medicinal applications (Abu‐Hashem et al., 2020).
Development of Antagonists
It serves as a base for developing potent 5HT1B antagonists, highlighting its significance in the area of neuropharmacology and as a valuable tool in drug discovery (Horchler et al., 2007).
Polymorphic Modifications and Biophysical Studies
- Polymorphic Modifications: This compound exhibits polymorphic modifications, which are crucial for developing new remedies for hypertension. The study of these polymorphs provides insights into the molecular interactions and crystal packing, essential for pharmaceutical development (Shishkina et al., 2018).
Role in Molecular Pharmacology
- Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist: This compound is a part of molecules like THRX-198321, which are unique in their bifunctional nature. They exhibit high affinity and potent activities at both muscarinic acetylcholine receptors and β2-adrenoceptors. Such compounds provide insights into novel therapeutic strategies for various diseases (Steinfeld et al., 2011).
Antiproliferative and Antimicrobial Activities
Antiproliferative Properties
Some derivatives of this compound have shown significant antiproliferative activities, suggesting their potential use in cancer therapy. These compounds also exhibit DNA binding affinity and topo I and II inhibitory activities, which are critical in cancer research (Tseng et al., 2010).
Antimicrobial Properties
Certain derivatives have demonstrated remarkable antimicrobial activities, suggesting their potential in combating microbial infections (Holla et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[8-[2-(4-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-8-6-18(7-9-19)26-22(29)15-32-20-4-2-3-16-5-10-21(27-23(16)20)28-13-11-17(12-14-28)24(25)30/h2-10,17H,11-15H2,1H3,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDVNXXYJFQFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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